Heptyl octanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-5-7-9-11-13-15(16)17-14-12-10-8-6-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXWLJYLYILFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195382 | |
| Record name | Heptyl octanoate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless, oily liquid with a green odour | |
| Record name | Heptyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Heptyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/24/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
160.00 °C. @ 14.00 mm Hg | |
| Record name | Heptyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, 1 ml in 3 ml 90% alcohol (in ethanol) | |
| Record name | Heptyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/24/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8520 (30°) | |
| Record name | Heptyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/24/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4265-97-8 | |
| Record name | Heptyl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4265-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Heptyl octanoate | |
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| Record name | HEPTYL OCTANOATE | |
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| Record name | Heptyl octanoate | |
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| Record name | Heptyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | HEPTYL OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV47OTT39J | |
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| Record name | Heptyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-10 °C | |
| Record name | Heptyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Physicochemical Properties and Spectroscopic Data
Heptyl octanoate (B1194180) exhibits a range of physical and chemical properties that dictate its behavior and utility. These properties are crucial for its identification, synthesis, and application in various formulations.
Table 2.1: Key Physicochemical Properties of Heptyl Octanoate
| Property | Value | Source Reference |
| Molecular Formula | C₁₅H₃₀O₂ | nih.govlookchem.com |
| Molecular Weight | 242.40 g/mol | nih.govlookchem.com |
| Appearance | Colorless clear oily liquid | nih.govthegoodscentscompany.comuminho.pt |
| Odor | Oily, green odor and flavor | lookchem.com |
| Boiling Point | 290.3 °C at 760 mmHg | lookchem.com |
| Melting Point | -10.6 °C | lookchem.com |
| Density | 0.866 g/cm³ | lookchem.com |
| Refractive Index | 1.437 | lookchem.com |
| Flash Point | 130 °C | lookchem.com |
| Vapor Pressure | 0.00208 mmHg at 25°C | lookchem.com |
| Solubility in Water | Insoluble | nih.gov |
| LogP (Octanol-Water) | 4.86050 | lookchem.com |
| Polar Surface Area (PSA) | 26.30000 Ų | nih.govlookchem.com |
Spectroscopic data, particularly from Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR), are vital for confirming the identity and purity of this compound. GC-MS analysis provides fragmentation patterns that are characteristic of the molecule nih.gov. ¹H NMR spectra typically show signals corresponding to the methylene (B1212753) protons of the heptyl and octanoyl chains, as well as the ester carbonyl group and terminal methyl groups nih.govuminho.pt.
Table 2.2: Selected ¹H NMR Data for this compound (CDCl₃)
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Source Reference |
| -OCH₂– | 4.06 | t | 6.8 | Heptyl methylene | uminho.pt |
| –COOCH₂– | 2.30 | t | 7.6 | Octanoyl methylene | uminho.pt |
| -(CH₂)₂– | 1.62 | p | 7.6 | Adjacent to O/CO | uminho.pt |
| -(CH₂)₄– | 1.30 | m | - | Inner methylene | uminho.pt |
| Terminal CH₃ | 0.88 | m | - | Heptyl & Octyl | uminho.pt |
Synthesis and Catalytic Applications
Esterification Methods
Heptyl octanoate (B1194180) is predominantly synthesized through the direct esterification of octanoic acid with heptanol (B41253). This reaction is typically catalyzed by an acid, such as sulfuric acid, or by enzymes.
Acid-Catalyzed Esterification: This traditional method involves reacting octanoic acid and heptanol in the presence of an acid catalyst, often with the removal of water to drive the equilibrium towards product formation.
Enzymatic Synthesis: A significant area of current research involves the use of lipases as biocatalysts for ester synthesis. Lipases from sources like Thermomyces lanuginosus (both native and modified forms) have demonstrated efficacy in producing heptyl octanoate under solvent-free conditions uminho.ptresearchgate.net. These enzymatic routes are favored for their specificity, mild reaction conditions, and potential for higher yields and purities, aligning with green chemistry principles. For example, a chemically modified lipase (B570770) from Thermomyces lanuginosus (cmLTL) achieved a yield of 71% for this compound uminho.pt.
Occurrence and Interdisciplinary Relevance
Natural Occurrence
Heptyl octanoate (B1194180) has been identified as a volatile compound present in certain natural sources. Its detection in Citrus maxima (pomelo) nih.gov indicates its role in the complex aroma profiles of fruits. Studies analyzing the essential oils of various plant species, such as Prangos uloptera, have also reported the presence of heptyl octanoate among other volatile compounds immunopathol.com.
Applications in Flavor, Fragrance, and Cosmetics
The characteristic oily, green odor and flavor of this compound make it a valuable ingredient in the flavor and fragrance industries thegoodscentscompany.comlookchem.com. It contributes to fruity notes and is used in a variety of food products and perfumes. In the cosmetic sector, its properties as a lightweight emollient and solvent are recognized, enhancing the sensory appeal and functionality of formulations such as moisturizers and sunscreens marketresearch.com.
Role in Chemical and Biological Research
As a well-defined ester, this compound serves as a model compound for studying esterification reactions, enzymatic catalysis, and lipid metabolism. Its presence in natural products also makes it relevant in fields such as metabolomics and food science. Research exploring its potential biological activities, such as its presence in plants with reported antimicrobial properties, may uncover further interdisciplinary applications immunopathol.com.
Compound Name List:
this compound
Heptyl caprylate
Octanoic acid, heptyl ester
Conventional Chemical Synthesis Routes
The cornerstone of this compound production is the direct esterification of heptanol (B41253) with octanoic acid. This reaction, while straightforward in principle, is subject to equilibrium limitations, necessitating strategic approaches to drive the reaction towards the product side.
Esterification Reactions of Heptanol and Octanoic Acid
The synthesis of this compound is classically achieved through the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (octanoic acid) and an alcohol (1-heptanol). The fundamental mechanism begins with the protonation of the carbonyl oxygen of octanoic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of 1-heptanol (B7768884) attacks this activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule, which is a critical step to shift the reaction equilibrium toward the formation of the ester. mdpi.com The final step is the deprotonation of the resulting oxonium ion to regenerate the catalyst and yield the final product, this compound. mdpi.com
Due to the reversible nature of the reaction, the continuous removal of water is a common strategy to achieve high conversion rates. researchgate.netmdpi.com
Catalytic Systems in Esterification
Homogeneous catalysts are soluble in the reaction medium, offering high activity and specificity at mild operating conditions. taylorandfrancis.com Traditional strong mineral acids like sulfuric acid are effective for esterification due to their high acidity, which promotes high reaction rates. scirp.org However, their use is associated with challenges such as equipment corrosion, difficulty in separation from the product mixture, and environmental concerns related to waste generation. nih.govmdpi.com
Organometallic compounds and heteropolyacids represent another class of homogeneous catalysts. For instance, dodecatungstophosphoric acid has been successfully used to catalyze the esterification of octanoic acid with various aliphatic alcohols. researchgate.net Kinetic studies on the esterification of octanoic acid with n-octanol using dodecatungstophosphoric acid as a catalyst have shown the reaction to be first-order with respect to the acid. researchgate.net
Table 1: Performance of Homogeneous Catalysts in Octanoic Acid Esterification
| Catalyst | Alcohol | Temperature (K) | Catalyst Conc. (wt%) | Key Findings |
| Sulfuric Acid | n-Octanol | 393 - 423 | 0.025 mass % | A classic, highly active catalyst, but poses separation and corrosion issues. scirp.org |
| Dodecatungstophosphoric Acid | n-Octanol | 393 - 443 | 0.05 wt % | The reaction rate constant was determined to be r = 1.13e6 exp(-14700±200/(RT)) ck. researchgate.net |
| Dodecatungstophosphoric Acid | n-Hexanol | 393 - 443 | 0.05 wt % | The reaction rate constant was determined to be r = 2.20e6 exp(-15200±100/(RT)) ck. researchgate.net |
| Dodecatungstophosphoric Acid | n-Decanol | 393 - 443 | 0.1 wt % | The activation energy was observed to decrease with an increase in the molecular weight of the alcohol. researchgate.net |
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. This offers significant advantages, including ease of separation from the product, potential for regeneration and reuse, and often milder reaction conditions, contributing to more environmentally benign processes. mdpi.comtaylorandfrancis.combaranlab.org
Ion-exchange resins, such as the sulfonic acid-based Dowex 50WX8, have been investigated for the synthesis of n-octyl octanoate. scirp.org These catalysts provide acidic sites for the reaction to occur while being easily filterable. Studies comparing Dowex 50WX8 with sulfuric acid for the esterification of hexanoic acid with n-octanol showed that while sulfuric acid was more active, the solid catalyst offers process advantages. scirp.org Other solid acid catalysts, like Amberlyst-15 and sulfonated silica (B1680970), have also demonstrated effectiveness in esterifying octanoic acid with various alcohols, including bulky ones like 2-ethyl-1-hexanol. csic.es Research has also explored novel catalysts like chemically modified lipase (B570770) from Thermomyces lanuginosus for the solvent-free synthesis of esters, including this compound, achieving yields of up to 90%. uminho.pt
Table 2: Performance of Heterogeneous Catalysts in Octanoic Acid Esterification
| Catalyst | Reactants | Temperature (°C) | Key Findings |
| Dowex 50WX8 | Hexanoic acid & n-Octanol | 120 - 150 | Effective solid acid catalyst, though less active than H₂SO₄. scirp.org |
| Amberlyst-15 | Octanoic acid & 2-Ethyl-1-hexanol (2-EHA) | 80 - 120 | Showed good catalytic activity for medium-length chain acids. csic.es |
| Sulfonated Silica | Octanoic acid & 2-EHA | 80 | Reaction rate was not significantly affected by the type of alcohol used. csic.es |
| Chemically Modified Thermomyces lanuginosus Lipase (cmLTL) | Octanoic acid & 1-Heptanol | Not specified | Achieved a 71% yield in solvent-free conditions at a 1:1 stoichiometric ratio. uminho.pt |
Optimization of Reaction Parameters for this compound Yield and Selectivity
To maximize the production of this compound, careful control and optimization of reaction parameters are essential. These parameters directly influence the reaction kinetics and the position of the chemical equilibrium.
Temperature plays a dual role in the esterification process. An increase in temperature generally accelerates the reaction rate, allowing the system to reach equilibrium faster. scirp.org For instance, kinetic studies on the esterification of octanoic acid with n-octanol have been conducted in a temperature range of 393 K to 423 K (120 °C to 150 °C). scirp.org However, excessively high temperatures can lead to undesirable side reactions, such as dehydration of the alcohol or degradation of the reactants and products, which can affect the selectivity and purity of the final ester. scirp.org
Pressure management is primarily linked to the removal of water, a by-product of the esterification. researchgate.net By conducting the reaction under reduced pressure (vacuum), the boiling point of water is lowered, facilitating its continuous removal from the reaction mixture. rsc.org This constant removal of a product shifts the reaction equilibrium to the right, in accordance with Le Chatelier's principle, thereby driving the reaction towards a higher conversion of reactants and increasing the final yield of this compound. mdpi.comrsc.org In some setups, an inert gas like nitrogen is bubbled through the reaction mixture to aid in the removal of water. researchgate.net
Stoichiometric Ratio Optimization
For instance, in the synthesis of octyl octanoate, molar ratios of acid to alcohol ranging from 1:1 to 1:3 were evaluated. mdpi.com High conversions exceeding 96% have been achieved using a 30% stoichiometric excess of the alcohol. mdpi.com This approach of using an excess of one reactant, typically the alcohol, is employed to shift the reaction equilibrium towards the product side, thereby increasing the conversion of the limiting reactant (the carboxylic acid). mdpi.com
However, an excessive amount of one substrate can also lead to diminished returns. In the synthesis of cetyl octanoate catalyzed by Rhizomucor miehei lipase, increasing the substrate molar ratio of cetyl alcohol to octanoic acid beyond 2:1 resulted in a slight decrease in the reaction yield. nih.gov This phenomenon can be attributed to the potential for competitive inhibition of the enzyme by high concentrations of the acid or alcohol, which can hinder the catalytic activity. nih.gov Therefore, optimization is key, as large stoichiometric excesses can sometimes be unfavorable for enzymatic esterifications. mdpi.com The optimal ratio often represents a balance between maximizing the thermodynamic driving force and avoiding substrate-induced enzyme inhibition.
Table 1: Effect of Substrate Molar Ratio on Yield for Various Octanoate Esters This table compiles findings from studies on different octanoate esters to illustrate the principle of stoichiometric ratio optimization.
| Ester Product | Molar Ratio (Acid:Alcohol) | Catalyst | Observation | Reference |
|---|---|---|---|---|
| This compound | 1:1 | Chemically modified Thermomyces lanuginosus lipase | Base condition for synthesis. | researchgate.net |
| Octyl octanoate | 1:1.3 | Lipozyme RM IM® | High conversion (>96%) achieved. | mdpi.com |
| Cetyl octanoate | >1:2 | Rhizomucor miehei lipase | Slight decrease in yield observed. | nih.gov |
| Generic Short-Chain Esters | Often >1:3 | Various Lipases | Common strategy to improve yields. | mdpi.com |
Solvent Effects in Synthesis
The choice of solvent is a pivotal factor in the synthesis of this compound, as it affects substrate solubility and can significantly modulate enzyme activity and stability. nih.gov this compound is generally soluble in organic solvents and has very low solubility in polar solvents like water. solubilityofthings.com The synthesis of this compound has been successfully performed using n-heptane as the solvent, achieving yields as high as 88%. researchgate.netuminho.pt
The polarity of the reaction medium presents a complex challenge in biocatalysis. nih.gov While hydrophobic conditions are generally favorable for acylation reactions, a certain level of hydrophilicity is crucial to maintain the enzyme in its active conformational state. nih.gov The selection of a suitable non-aqueous solvent is therefore critical. For the synthesis of the closely related octyl octanoate, a wide array of non-aqueous solvents has been evaluated, including n-hexane, n-octane, petroleum ether, diethyl ether, toluene, and chloroform. nih.gov Other studies on general lipase-catalyzed esterification suggest that solvents like acetonitrile (B52724) and tert-butanol (B103910) can also be effective. nih.gov
A significant trend in green chemistry is the move towards solvent-free reaction systems. researchgate.netuminho.pt The synthesis of this compound has been demonstrated in a solvent-free medium, yielding up to 73% of the product. researchgate.netuminho.pt While this yield is lower than that achieved in n-heptane, eliminating the solvent offers considerable economic and environmental advantages, simplifying downstream processing and reducing hazardous waste. researchgate.net
Table 2: Comparison of Solvent Systems for this compound Synthesis This table highlights the impact of the reaction medium on the yield of this compound.
| Solvent System | Catalyst | Achieved Yield | Reference |
|---|---|---|---|
| n-heptane | Chemically modified Thermomyces lanuginosus lipase (cmLTL) | Up to 88% | researchgate.netuminho.pt |
| Solvent-Free | Chemically modified Thermomyces lanuginosus lipase (cmLTL) | Up to 73% | researchgate.netuminho.pt |
Enzymatic and Biocatalytic Synthesis of this compound
Enzymatic synthesis has emerged as a powerful alternative to traditional chemical methods for producing esters like this compound. uminho.pt Biocatalysis offers several advantages, including high specificity, which minimizes the formation of by-products, and mild reaction conditions (moderate temperature and pressure), which reduces energy consumption and preserves the integrity of thermally sensitive molecules. nih.govnih.gov
Lipase-Catalyzed Esterification
Among the various enzymes available, lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are the most widely used biocatalysts for ester synthesis. nih.govscielo.br While their natural function is the hydrolysis of fats and oils, in non-aqueous or low-water environments, lipases can effectively catalyze the reverse reaction: esterification. nih.govnih.gov The synthesis of this compound has been specifically achieved through lipase-catalyzed direct esterification of octanoic acid and heptanol. researchgate.netuminho.ptnih.gov This biocatalytic approach is valued for its efficiency and alignment with green chemistry principles. uminho.pt
Enzyme Sourcing and Characterization
The source of the lipase is a determinant factor for its catalytic efficiency and substrate specificity. The majority of lipases used in industrial biocatalysis are of microbial origin, sourced from fungi, yeasts, or bacteria. nih.gov For the specific synthesis of this compound, lipase from Thermomyces lanuginosus (LTL) has been successfully employed. uminho.ptnih.gov In these studies, different forms of the enzyme were characterized and compared: the native lipase (LTL), a chemically modified form (cmLTL), and an immobilized form (imLTL). researchgate.netuminho.pt
Research into the synthesis of similar esters has explored a broader range of microbial lipases. For the production of cetyl octanoate, lipases from Rhizomucor miehei (commercial name Lipozyme® RMIM) and Candida antarctica (commercial name Novozym® 435) have been used. nih.gov A screening study for octyl octanoate synthesis evaluated lipases from Aspergillus niger, Rhizopus arrhizus, and Candida rugosa, with the lipase from Rhizopus arrhizus demonstrating the highest acylation activity. nih.gov
Table 3: Microbial Sources of Lipases Used in Octanoate Ester Synthesis This table provides examples of lipase sources and their application in the synthesis of this compound and related esters.
| Enzyme Source Organism | Target Ester | Note | Reference |
|---|---|---|---|
| Thermomyces lanuginosus | This compound | Used in native, chemically modified, and immobilized forms. | uminho.ptnih.gov |
| Rhizopus arrhizus | Octyl octanoate | Showed highest activity in a screening of multiple lipases. | nih.gov |
| Rhizomucor miehei | Cetyl octanoate | Commercial immobilized lipase (Lipozyme® RMIM). | nih.gov |
| Candida antarctica | Cetyl octanoate | Commercial immobilized lipase (Novozym® 435). | nih.gov |
| Candida rugosa | Octyl octanoate | Screened for synthesis. | nih.gov |
Biocatalyst Immobilization Techniques
To enhance their stability, reusability, and ease of separation from the reaction mixture, lipases are often immobilized onto solid supports. doi.org This technique is crucial for developing cost-effective industrial processes. doi.org For the synthesis of this compound, an immobilized form of Thermomyces lanuginosus lipase (imLTL) has been utilized and its performance compared to free enzyme forms. researchgate.netuminho.pt
There are several methods for enzyme immobilization, which can be broadly classified into physical and chemical techniques. rsc.org Common methods include:
Adsorption: The enzyme is physically bound to the surface of a carrier via weak forces like van der Waals or ionic interactions. doi.org
Covalent Bonding: The enzyme is attached to the support via strong, stable covalent bonds. doi.org
Entrapment: The enzyme is trapped within the porous matrix of a polymer or gel, such as silica gel. rsc.org
Cross-linking: Enzyme molecules are chemically linked to each other to form larger, insoluble aggregates. rsc.org
Reaction Condition Optimization for Biocatalysis (e.g., Solvent-Free Systems)
Optimizing reaction conditions is essential for maximizing the yield and efficiency of the biocatalytic synthesis of this compound, particularly in solvent-free systems. researchgate.net These systems are economically and environmentally attractive but require careful control of several parameters. mdpi.comuminho.pt
Studies on this compound synthesis have shown that a chemically modified lipase from Thermomyces lanuginosus can produce the ester with a 73% yield under solvent-free conditions. researchgate.netuminho.pt The reaction temperature is a key variable; for this compound, synthesis has been conducted at temperatures below 60°C.
Further optimization strategies, drawn from studies on similar esters, include adjusting the substrate molar ratio and the enzyme loading. mdpi.com For octyl octanoate synthesis in a solvent-free system, high conversions were associated with specific Substrate-Enzyme Ratio (SER) values, which provide a metric for the interaction between molar ratio and biocatalyst loading. mdpi.com High yields of over 96% were obtained with SER values between 4 and 9. mdpi.com
Another critical parameter in solvent-free or nearly anhydrous media is water activity (a_w). nih.gov Water is a product of esterification, and its removal can shift the reaction equilibrium towards ester formation. mdpi.com However, a minimal amount of water is essential to maintain the lipase's catalytically active conformation. nih.govmdpi.com In some cases, the water produced by the reaction itself can serve to activate the enzyme, highlighting the complex role of water in these systems. nih.gov
Table 4: Optimized Conditions for Lipase-Catalyzed Synthesis of Octanoate Esters in Solvent-Free Systems This table summarizes key optimized parameters and resulting yields from various studies.
| Ester Product | Catalyst | Key Optimized Conditions | Yield/Conversion | Reference |
|---|---|---|---|---|
| This compound | cmLTL | Solvent-free | 73% | researchgate.netuminho.pt |
| This compound | Lipase from T. lanuginosus | Solvent-free, Temp: <60°C | Not specified | |
| Octyl octanoate | Lipozyme RM IM® | Solvent-free, optimized molar ratio and enzyme loading (SER 4-9) | 96-99% | mdpi.com |
| Cetyl octanoate | Novozym® 435 | Solvent-free, Temp: 81.6°C, Time: 5.7 h, Molar Ratio: 1:1.8 (Acid:Alcohol) | 98.5% | nih.gov |
Novel Biocatalytic Systems and Engineering
The use of enzymes, particularly lipases, as biocatalysts for ester synthesis offers significant advantages over conventional chemical routes, including high specificity, mild reaction conditions, and reduced environmental impact. researchgate.netchemguide.co.uk Recent research has explored various forms of lipases and other enzymes to optimize the production of this compound.
A notable advancement involves the use of a chemically modified lipase from Thermomyces lanuginosus (cmLTL). researchgate.nettutorsglobe.comresearchgate.net In a comparative study, this modified lipase demonstrated a superior ability to synthesize hydrophobic esters like this compound compared to its native (LTL) and immobilized (imLTL) forms. researchgate.nettutorsglobe.com While the native lipase showed poor activity, the chemically modified version (cmLTL) was uniquely capable of producing a range of esters, including this compound, with high yields. researchgate.nettutorsglobe.com This enhanced activity is attributed to molecular changes in the enzyme's active pocket, which facilitates better substrate interaction. tutorsglobe.comacs.org
Immobilization is another key strategy to enhance biocatalyst performance, improving stability and enabling reuse. scielo.org.mxinchem.org Lipases can be immobilized on various supports, such as methacrylate (B99206) divinylbenzene (B73037) beads or through physical adsorption. scielo.org.mxlookchem.com For instance, a cutinase from Rhodococcus bacteria (Rcut), immobilized on such beads, proved effective in synthesizing various fatty acid esters, demonstrating the potential of different enzyme classes in flavor production. lookchem.com Similarly, hormone-sensitive lipase (HSL) from the yeast Glaciozyma antarctica has been successfully immobilized, showing robust operational stability and potential for flavor ester synthesis. scielo.org.mx The choice of support and immobilization technique can significantly influence the enzyme's activity and stability. scielo.org.mx
Protein engineering techniques, including directed evolution and rational design, are being employed to create biocatalysts with enhanced properties. inchem.orgbyjus.com By modifying the amino acid sequence, it is possible to improve an enzyme's thermal stability, alter its substrate specificity, or increase its catalytic activity. researchgate.netbyjus.comoulu.fi For example, circular permutation of Candida antarctica lipase B (CALB) has yielded variants with substantially increased hydrolytic activity. researchgate.net Such engineered enzymes represent the next generation of biocatalysts for industrial applications. inchem.org
Table 1: Comparison of Different Lipase Preparations in Ester Synthesis This table summarizes findings from a study comparing native, immobilized, and chemically modified lipase from Thermomyces lanuginosus.
| Lipase Form | Substrate(s) | Condition | Observed Yield / Activity | Reference |
|---|---|---|---|---|
| Native LTL | This compound & other hydrophobic esters | With n-heptane solvent | Poor activity (yield <20%) | researchgate.nettutorsglobe.comacs.org |
| Immobilized LTL (imLTL) | Hydrophobic esters | Solvent-free | Good activity (yield >60%) for most, but not all, esters | researchgate.nettutorsglobe.comacs.org |
| Chemically Modified LTL (cmLTL) | This compound & other hydrophobic esters | Solvent-free | Effective synthesis (yield >50%) and reusable for at least 6 cycles | researchgate.nettutorsglobe.comacs.org |
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of esters to minimize environmental impact, reduce energy consumption, and improve safety.
A primary goal of green chemistry is the elimination of volatile organic solvents, which are often hazardous and contribute to waste. tutorsglobe.comacs.org The synthesis of this compound has been successfully demonstrated in solvent-free (or "bulk") systems. tutorsglobe.comresearchgate.net
The aforementioned chemically modified lipase from Thermomyces lanuginosus (cmLTL) was highly effective in catalyzing the synthesis of this compound and other esters under solvent-free conditions, achieving yields greater than 50%. researchgate.nettutorsglobe.comresearchgate.netacs.org This is a significant improvement over the native lipase, which showed no activity in bulk, and highlights the potential of catalyst design in enabling solventless processes. researchgate.net The ability to filter and reuse the cmLTL catalyst for multiple cycles further enhances the green credentials of this method. tutorsglobe.comacs.org The use of solvent-free systems not only reduces waste but can also simplify downstream processing by eliminating the need for solvent removal.
Conventional synthesis methods often rely on prolonged heating, which is energy-intensive. scielo.org.mx Process intensification tools like microwave and ultrasound irradiation are being explored to create more energy-efficient pathways for ester synthesis. researchgate.net
Microwave-assisted synthesis has been shown to significantly enhance reaction rates and reduce reaction times for the enzymatic production of various flavor esters. researchgate.netacs.orgscielo.org.mxmdpi.com Microwaves interact with polar molecules, such as lipases, causing increased molecular friction and collisions. researchgate.net This can induce conformational changes in the enzyme that facilitate substrate access to the active site, thereby boosting catalytic activity. researchgate.net Studies on esters like alkyl benzoates and geranyl esters have demonstrated rate increases of up to 6.5-fold and substantial reductions in reaction time compared to conventional heating. acs.orgdntb.gov.ua While not yet documented specifically for this compound, the principles are directly applicable.
Ultrasound-assisted synthesis, or sonocatalysis, is another promising energy-efficient technique. researchgate.net Acoustic cavitation, the phenomenon generated by ultrasound, can enhance mass transfer and accelerate enzymatic reactions. researchgate.net This method has been used to synthesize esters like hexyl acetate (B1210297), reducing reaction times and improving yields. mdpi.com A study on octyl ethanoate synthesis showed that ultrasound reduced the required reaction time from 90 minutes to just 20 minutes. The development of specialized reactors for ultrasonic stimulation aims to make this technology more scalable for industrial esterification. mdpi.com
Chemical Modification and Derivatization Studies of this compound
While this compound is often the desired end product, its ester functional group allows for subsequent chemical modifications to produce other valuable compounds.
The ester linkage in this compound is susceptible to several fundamental chemical transformations, primarily hydrolysis and reduction.
Hydrolysis: Esters can be hydrolyzed back to their constituent carboxylic acid and alcohol. chemguide.co.uktutorsglobe.com This reaction is the reverse of esterification and can be catalyzed by either acid or alkali. chemguide.co.ukwikipedia.org Acid-catalyzed hydrolysis is a reversible equilibrium reaction, requiring an excess of water to drive it to completion. chemguide.co.uk Alkaline hydrolysis, also known as saponification, is an irreversible process that consumes a stoichiometric amount of base (e.g., sodium hydroxide) and yields the alcohol (heptanol) and the salt of the carboxylic acid (sodium octanoate). chemguide.co.uktutorsglobe.comwikipedia.org This method is generally preferred for complete ester cleavage due to its irreversibility and the ease of separating the products. chemguide.co.uk
Reduction: The ester group of this compound can be reduced to primary alcohols. tutorsglobe.compdx.edu A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can effectively cleave the ester, producing two alcohol molecules: 1-octanol (B28484) (from the acyl portion) and 1-heptanol (from the alkyl portion). tutorsglobe.compdx.edu This transformation provides a route to convert the ester into its corresponding primary alcohols.
The enzymatic systems used for this compound synthesis are often versatile enough to produce a range of structurally related ester analogues by varying the alcohol or carboxylic acid substrate. This is valuable for creating novel flavors and fragrances and for structure-activity relationship studies.
Research using the chemically modified lipase from Thermomyces lanuginosus (cmLTL) also reported the successful synthesis of several analogues in the same study, including heptyl heptanoate (B1214049) and heptyl decanoate, by reacting heptanol with different fatty acids. tutorsglobe.comresearchgate.netresearchgate.net Similarly, the study demonstrated the synthesis of decyl heptanoate and decyl octanoate, showcasing the flexibility of the enzyme towards different alcohol chain lengths. tutorsglobe.comresearchgate.net
Another example involves a cutinase enzyme from Rhodococcus which was used to synthesize a variety of isoamyl fatty acid esters, including isoamyl octanoate, by combining isoamyl alcohol with different fatty acids like hexanoic, octanoic, and decanoic acid. lookchem.com This highlights the capability of biocatalysts to generate a library of ester analogues from a common precursor, enabling the exploration of a wider chemical space for fragrance and flavor applications.
Table 2: Examples of this compound Analogues Synthesized via Biocatalysis This table provides examples of related esters produced using biocatalytic methods similar to those for this compound.
| Ester Analogue | Alcohol Component | Carboxylic Acid Component | Enzyme System | Reference |
|---|---|---|---|---|
| Heptyl heptanoate | Heptanol | Heptanoic Acid | Chemically Modified Lipase (cmLTL) | tutorsglobe.comresearchgate.net |
| Heptyl decanoate | Heptanol | Decanoic Acid | Chemically Modified Lipase (cmLTL) | tutorsglobe.comresearchgate.net |
| Decyl octanoate | Decanol | Octanoic Acid | Chemically Modified Lipase (cmLTL) | tutorsglobe.comresearchgate.net |
| Isoamyl octanoate | Isoamyl Alcohol | Octanoic Acid | Rhodococcus Cutinase (Rcut) | lookchem.com |
| Hexyl octanoate | Hexanol | Octanoic Acid | Generic Lipase Systems | nih.govthegoodscentscompany.com |
Mass Spectrometry (MS) for Fragmentation Analysis and Isomer Differentiation
Mass spectrometry (MS) is a powerful tool for identifying and characterizing organic compounds like this compound. The fragmentation patterns generated when a molecule is ionized and subsequently breaks apart provide a unique fingerprint for identification. For esters, common fragmentation pathways include α-cleavage and McLafferty rearrangement jove.comuni-saarland.decreative-proteomics.comlibretexts.orgresearchgate.net.
α-Cleavage: This process involves the breaking of a carbon-carbon bond adjacent to the carbonyl group, leading to the formation of a resonance-stabilized acylium ion and a neutral radical jove.comuni-saarland.de. For this compound, this could involve fragmentation near the ester linkage.
McLafferty Rearrangement: This mechanism occurs in molecules with a γ-hydrogen atom, resulting in the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of a β-bond, producing a neutral alkene and a radical cation jove.comuni-saarland.de.
While specific fragmentation data for this compound is available, with prominent ions observed at m/z 57 (99.99%), 145 (63.84%), 98 (60.05%), 41 (58.45%), and 43 (54.65%) using GC-MS nih.govnih.gov, understanding general ester fragmentation patterns is crucial for interpreting spectra and differentiating isomers. Isomeric esters, which share the same molecular formula but differ in their structural arrangement (e.g., positional isomers of the alcohol or acid moiety), can sometimes be distinguished by subtle differences in their fragmentation patterns. For instance, the mass spectra of hexyl octanoate and octyl hexanoate (B1226103), both C14 esters, differ significantly in their base peaks (m/z 117 vs. m/z 145, respectively), indicating distinct fragmentation pathways . This highlights the utility of MS in isomer differentiation.
Sample Preparation and Extraction Techniques for Complex Matrices
Analyzing this compound in complex matrices, such as food, biological fluids, or environmental samples, often requires pre-concentration and purification steps to remove interfering substances and increase analyte concentration.
Solid-phase microextraction (SPME) is a solvent-free, sensitive, and rapid technique for extracting volatile and semi-volatile organic compounds mdpi.commdpi.com. It involves exposing a coated fiber to the sample (either directly or in the headspace) where analytes partition onto the stationary phase. The fiber is then desorbed directly in the injection port of a gas chromatograph (GC) or liquid chromatograph (LC) mdpi.com.
SPME has been successfully applied to the analysis of various esters, including fatty acid esters in different matrices nih.govnih.govresearchgate.netresearchgate.netdergipark.org.trmdpi.comoup.commdpi.commdpi.com. For example, SPME has been used to extract fatty acid ethyl esters from raw spirits nih.gov and volatile aroma compounds from wild strawberries dergipark.org.tr and wines mdpi.comoup.commdpi.com. The choice of SPME fiber coating (e.g., polydimethylsiloxane/divinylbenzene (PDMS/DVB) or Carboxen-PDMS) and extraction conditions (temperature, time, headspace vs. direct immersion) are critical for optimizing the extraction of this compound nih.govresearchgate.netmdpi.commdpi.com. The addition of salt (e.g., NaCl) can also enhance the extraction efficiency of some analytes by altering the partitioning behavior researchgate.netdergipark.org.trmdpi.com.
Liquid-liquid extraction (LLE) is a classical separation technique that relies on the differential solubility of analytes in two immiscible liquid phases, typically an organic solvent and an aqueous phase phenomenex.comresearchgate.net. LLE is versatile and widely used across industries for sample cleanup and enrichment phenomenex.com.
Optimizing LLE for this compound involves careful selection of the extraction solvent, considering factors like polarity, solubility of the analyte, and potential for emulsion formation phenomenex.comresearchgate.neteconomysolutions.inchromatographyonline.com. Common organic solvents used include ethyl acetate, dichloromethane, diethyl ether, toluene, and hexane (B92381) economysolutions.in. The ratio of organic solvent to aqueous sample, extraction time, and shaking vigor are also critical parameters that need to be optimized to maximize recovery and minimize sample loss chromatographyonline.com. Techniques like "salting-out" (adding high concentrations of salts to reduce analyte solubility in the aqueous phase) can further improve extraction efficiency for certain compounds chromatographyonline.comchromatographyonline.com. For instance, LLE has been optimized for the determination of volatile fatty acids in effluents scielo.br and for flavor compounds in aged liquors researchgate.net.
Validation of Analytical Methods for Accuracy, Precision, and Robustness
For reliable analytical results, any method developed for the detection and quantification of this compound must undergo rigorous validation. Key validation parameters include accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness nih.govmdpi.comjppres.comscielo.brchromatographyonline.commdpi.commdpi.comeuropa.eu.
Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed through recovery studies (e.g., by spiking a known amount of analyte into a matrix) or by comparing results with a reference method nih.govmdpi.comjppres.comscielo.brmdpi.commdpi.com.
Precision: This measures the agreement among individual test results when the procedure is applied repeatedly. It is usually expressed as repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision) using relative standard deviation (RSD) nih.govmdpi.comjppres.comscielo.brmdpi.commdpi.com. For example, intraday precision values of 1.5% to 7.2% have been reported for fatty acid determinations nih.gov, and intermediate precision values of 0.2% to 1.8% for ester analysis scielo.brscielo.br.
Robustness: This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in temperature, flow rate, or solvent composition nih.govmdpi.comscielo.brchromatographyonline.commdpi.comscielo.br. A robust method ensures reliable results even when experimental conditions deviate slightly from the optimum. For instance, variations in injector temperature, detector temperature, or carrier gas linear velocity can be tested to evaluate robustness scielo.br.
Validation studies for fatty acid esters often involve Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) mdpi.comscielo.brnih.govmdpi.comjppres.comscielo.brchromatographyonline.commdpi.comlcms.czshd-pub.org.rs. For example, methods for fatty acid methyl ester (FAME) analysis have demonstrated good linearity (R² > 0.999) and low LOD/LOQ values mdpi.com. The validation of a GC-MS method for organophosphate esters showed good linearity (R² = 0.9914–0.9990) with LODs as low as 0.038 μg/L chromatographyonline.com.
Applications of Heptyl Octanoate in Advanced Materials and Industrial Processes
Role in Specialty Chemical Synthesis as a Building Block
Heptyl octanoate (B1194180) serves as a fundamental building block in the synthesis of more complex molecules, particularly within the flavor and fragrance industry. As a saturated fatty acid ester, it can undergo transesterification reactions to produce other esters. nih.gov In these processes, the heptyl group or the octanoyl group is exchanged, leading to the formation of new compounds with distinct sensory properties. For instance, the enzymatic synthesis of other flavor esters can utilize heptyl octanoate as a starting material, demonstrating its role as a precursor in creating novel flavor profiles. mdpi.com The ester linkage in this compound is the reactive site for such transformations, allowing for controlled chemical modifications.
The synthesis of specialty esters often employs solvent-free or "green" chemistry principles, where this compound can be a key reactant. rsc.orgresearchgate.net These reactions, sometimes catalyzed by enzymes like lipases, are valued for their specificity and reduced environmental impact. The straightforward esterification of heptanol (B41253) and octanoic acid to produce this compound is itself a measure of enzyme activity, indicating its importance in biochemical research and development. nih.gov
Integration into Polymer Formulations (e.g., as a processing aid or modifier)
In the realm of polymer science, fatty acid esters like this compound are recognized for their utility as processing aids and property modifiers. ptvisichem.com While specific research on this compound in this context is not extensively documented, the broader class of fatty acid esters serves analogous functions, suggesting the potential applications of this compound. These esters can act as plasticizers, which are additives that increase the flexibility and durability of a polymer. google.comresearchgate.net The long, non-polar hydrocarbon chains of this compound can intercalate between polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature of the polymer.
Furthermore, fatty acid esters are employed as lubricants in polymer processing. adeka.co.jpwertec-gmbh.at They can function as either internal or external lubricants. As an internal lubricant, this compound could reduce the friction between polymer chains, leading to a decrease in melt viscosity and improved flow properties during extrusion or molding. As an external lubricant, it could migrate to the surface of the polymer, reducing adhesion to processing equipment. This dual functionality helps in achieving a more efficient and less energy-intensive manufacturing process. wertec-gmbh.at
| Potential Role of this compound in Polymers | Function | Benefit |
| Plasticizer | Increases flexibility and reduces brittleness. | Enhanced durability and workability of the final product. |
| Internal Lubricant | Reduces melt viscosity and friction between polymer chains. | Improved processability and lower energy consumption. |
| External Lubricant | Reduces adhesion to processing equipment. | Smoother processing and improved surface finish of the product. |
| Dispersion Aid | Improves the distribution of other additives within the polymer matrix. | More consistent material properties. |
Utilization in Advanced Lubricant Formulations
The inherent properties of long-chain fatty acid esters, such as this compound, make them excellent candidates for advanced lubricant formulations. mdpi.com Their ester functional group provides polarity, which leads to strong adsorption on metal surfaces. researchgate.net This creates a protective film that reduces friction and wear, a property known as lubricity. researchgate.netiea-amf.org Vegetable oil-based esters are noted for their superior lubricity, and as a synthetic fatty acid ester, this compound shares these beneficial characteristics. researchgate.net
The structure of this compound, with its long, saturated alkyl chains, contributes to a high viscosity index, meaning its viscosity changes less with temperature fluctuations compared to traditional mineral oil-based lubricants. This thermal stability is a critical attribute for high-performance lubricants used in demanding applications. While unsaturated esters may offer better low-temperature fluidity, saturated esters like this compound generally provide better oxidative stability. researchgate.net
| Property | Relevance to Lubrication |
| Polarity | Strong adhesion to metal surfaces, forming a protective film. |
| High Viscosity Index | Stable performance across a range of operating temperatures. |
| Oxidative Stability | Resistance to degradation at high temperatures, prolonging lubricant life. |
| Biodegradability | Reduced environmental impact compared to mineral oil-based lubricants. |
Application as a Green Solvent or Co-solvent in Chemical Processes
The principles of green chemistry encourage the use of environmentally benign solvents, and fatty acid esters like this compound are emerging as promising alternatives to conventional volatile organic compounds (VOCs). mdpi.comnih.gov this compound is biodegradable, has low volatility, and is non-toxic, which are key characteristics of a green solvent. mdpi.comneuroquantology.com Its application can significantly reduce the environmental footprint of chemical processes. thepharmajournal.com
Fatty acid esters have been successfully employed as solvents in various applications, including the extraction of natural products. nih.govthepharmajournal.com For example, fatty acid ethyl esters (FAEEs) have been shown to be effective in extracting carotenoids from tomato waste. nih.gov Given its similar chemical nature, this compound could be utilized in similar extraction processes or as a reaction medium for organic synthesis. researchgate.netresearchgate.net Solvent-free synthesis of cosmetic esters is another area where the principles of green chemistry are applied, and the use of fatty acid esters as reaction media is a logical extension of this approach. rsc.orgresearchgate.net
Contributions to Food Flavor Science (focused on synthesis and characterization of flavor components)
This compound is a well-established flavoring agent, valued for its waxy, fruity, and slightly green aroma and taste. thegoodscentscompany.comnp-mrd.org It is listed by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as a safe flavoring substance. nih.govfemaflavor.org Its primary contribution to food flavor science is its direct use to impart or modify flavors in a wide range of food products.
Beyond its direct application, the synthesis and characterization of this compound and related esters are active areas of research in food flavor science. Enzymatic synthesis, often using lipases, is a preferred method for producing "natural" flavor esters. nih.gov The study of such synthesis pathways provides insights into the formation of flavor compounds during fermentation and ripening processes. For example, the enzymatic esterification of thymol (B1683141) with octanoic acid to produce thymol octanoate highlights the use of fatty acids and their derivatives in creating novel flavor and functional ingredients. mdpi.com The characterization of these esters, including their sensory profiles and stability in food matrices, is crucial for their effective application. Ethyl octanoate, a closely related ester, is known to be a key component in the aroma of fermented beverages and many fruit flavors, underscoring the importance of this class of compounds. perfumerflavorist.com
Biofuel Component Research (focus on chemical stability, not physical properties)
In the context of biofuel research, the chemical stability of fatty acid esters is a critical parameter. Biofuels, which are typically composed of fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs), are susceptible to oxidation, particularly those with a high degree of unsaturation. iea-amf.org this compound, being a saturated fatty acid ester, exhibits high oxidative stability. The absence of double bonds in its alkyl chains makes it less prone to autoxidation, a process that can lead to the formation of gums and sediments, which can clog fuel filters and injectors.
Biological and Ecological Interactions of Heptyl Octanoate Non Human, Non Clinical Focus
Biosynthesis Pathways in Non-Human Organisms
The synthesis of heptyl octanoate (B1194180) involves enzymatic processes within various biological systems.
Production by Microorganisms and Fungi
Microorganisms, particularly yeasts like Saccharomyces cerevisiae, are known to produce a range of volatile esters, including those with medium-chain fatty acid components. While specific pathways for heptyl octanoate production by microorganisms are not extensively detailed in all literature, yeast alcohol acetyltransferases (e.g., Atf1p, Atf2p) are implicated in the formation of various acetate (B1210297) and ethyl esters nih.gov. These enzymes catalyze the condensation of alcohols with activated acyl-CoA molecules. Studies on Saccharomyces cerevisiae indicate that the expression levels of these genes significantly influence ester production, with some strains showing production of esters such as ethyl hexanoate (B1226103) and ethyl octanoate nih.govnih.gov. While direct evidence for this compound synthesis via these specific pathways is less prominent, the general enzymatic machinery for ester formation exists in many yeasts and bacteria nih.govnih.gov. For instance, Pseudomonas species are known for their metabolic versatility, including the synthesis of polyhydroxyalkanoates (PHAs) from various carbon substrates, which can involve ester linkages and pathways that utilize fatty acids like octanoate koreascience.krresearchgate.net.
Formation in Plants and Insects
This compound has been identified as a volatile organic compound (VOC) emitted by certain plants, though often as a minor component within complex mixtures researchgate.netescholarship.org. Its presence in plant emissions can be linked to various physiological processes, potentially including stress responses or interactions with other organisms. In insects, esters can be components of cuticular waxes or glandular secretions. While not always a primary signaling molecule, compounds like octyl octanoate have been found in insect labial glands and have elicited behavioral responses scielo.br. Research into insect pheromones has identified various esters, and while this compound itself is less frequently cited as a dominant pheromone component compared to other esters, its presence in insect communication systems cannot be entirely ruled out, especially as part of complex blends scielo.brpherobase.com. For example, Trigona spinipes foragers deposit saliva containing octyl octanoate, which elicited trail-following behavior in inexperienced bees scielo.br.
Ecological Roles in Natural Systems
This compound participates in ecological interactions, primarily through its function as a chemical signal.
Function as a Signaling Molecule (e.g., insect pheromones)
Esters, including those with heptyl and octanoate moieties, are recognized for their roles in insect chemical communication. While this compound is not as widely documented as a primary pheromone component as some other esters, it has been identified in contexts related to insect behavior. For instance, octyl octanoate has been found in the labial glands of the stingless bee Trigona spinipes and demonstrated trail-following activity scielo.br. The Pherobase database lists this compound as a semiochemical, indicating its use in the chemical communication systems of species like the aardvark (Proteles cristatus) pherobase.com. Furthermore, related compounds like octyl octanoate have been observed to elicit antennal responses in insects scielo.br. The precise role of this compound in complex pheromone blends or as a kairomone (a chemical emitted by one species that benefits another) is an area of ongoing research, contributing to the intricate web of insect signaling scielo.brpherobase.com.
Involvement in Plant Chemical Ecology
In the realm of plant chemical ecology, this compound can contribute to plant-insect interactions by being part of the volatile organic compounds (VOCs) emitted by plants. These VOCs can influence the behavior of herbivores, pollinators, and natural enemies of pests escholarship.orgnih.govnih.gov. While specific roles for this compound in plant defense or attraction are not as extensively documented as for other plant volatiles, its presence in plant emissions suggests potential involvement in mediating tritrophic interactions escholarship.orgnih.gov. For example, studies on plant volatiles have indicated that esters can interact synergistically with other compounds, influencing plant-pollinator and plant-herbivore relationships escholarship.org.
Biodegradation and Environmental Fate
This compound, as a fatty acid ester, is generally expected to undergo biodegradation in the environment. The primary mechanism for its breakdown is likely enzymatic hydrolysis, catalyzed by microorganisms in soil and water. This process would yield heptanol (B41253) and octanoic acid europa.eu. These breakdown products are common biological molecules that can be further metabolized through standard biochemical pathways europa.eu.
Studies on similar long-chain fatty acid esters (LCAEs) indicate that they are readily biodegradable europa.eu. While specific environmental half-life data for this compound are not widely published, related esters are expected to be metabolized rapidly by soil microorganisms europa.eu. Abiotic hydrolysis is considered a less significant degradation pathway for such compounds under typical environmental pH conditions europa.eu. Due to their low water solubility and potential for adsorption to soil and sediment particles, these esters are primarily expected to distribute within soil and sediment compartments europa.eu. Their ready biodegradability suggests a limited potential for persistence or bioaccumulation in aquatic or terrestrial ecosystems europa.eueuropa.eu.
Compound Name List:
this compound
Heptanol
Octanoic acid
Saccharomyces cerevisiae
Ethyl hexanoate
Ethyl octanoate
Octyl octanoate
Hexyl octanoate
Trigona spinipes
Octyl hexanoate
Proteles cristatus
Heptyl butyrate (B1204436)
Heptyl heptanoate (B1214049)
Heptyl caprylate
Theoretical and Computational Chemistry Studies on Heptyl Octanoate
Quantum Chemical Calculations
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental tools for investigating the electronic structure, energetics, and properties of molecules. These methods solve approximations of the Schrödinger equation to describe the behavior of electrons within a molecule.
Electronic Structure Analysis
Electronic structure analysis provides a detailed understanding of a molecule's electron distribution, molecular orbitals (HOMO/LUMO), and bonding characteristics. For heptyl octanoate (B1194180), computed properties derived from quantum chemical methods are available, offering basic descriptors of its electronic nature. These calculations typically employ software packages like Gaussian, GAMESS, or Amsterdam Density Functional wikipedia.orggtu.edu.tr.
The following table summarizes some computed properties for heptyl octanoate, derived from computational databases:
| Property | Value | Unit | Source |
| Molecular Formula | C15H30O2 | N/A | nih.gov |
| Molecular Weight | 242.40 | g/mol | nih.gov |
| XLogP3 | 5.9 | N/A | nih.gov |
| Computed Surface Area | 26.3 | Ų | nih.gov |
| IUPAC Name | This compound | N/A | nih.gov |
| Canonical SMILES | CCCCCCCC(=O)OCCCCCCC | N/A | nih.gov |
These computed values, such as the octanol-water partition coefficient (XLogP3) and molecular surface area, are derived from molecular structure and are indicative of the molecule's lipophilicity and spatial extent, respectively. Such descriptors are crucial inputs for quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies gtu.edu.trnih.gov. Advanced electronic structure analyses would typically involve calculating the energies of frontier molecular orbitals (HOMO and LUMO), electron density distribution, and Mulliken charges to understand charge localization and potential reactivity sites researchgate.netijstr.orgacs.orgresearchgate.netsdsu.edu. While specific detailed reports on this compound's electronic structure using these advanced methods were not found in the provided search results, these methodologies are standard for characterizing organic molecules like esters.
Reaction Energetics and Transition State Theory
Studies involving reaction energetics and transition state theory (TST) aim to understand the energy barriers and pathways of chemical transformations. While specific computational studies detailing the reaction energetics or transition states for this compound were not directly identified in the provided search results, these methods are widely applied to esters. For instance, DFT calculations and TST have been used to investigate the hydrolysis and oxidation of similar ester compounds, providing insights into activation energies and reaction mechanisms nih.govcore.ac.ukresearchgate.net. These studies often involve calculating potential energy surfaces to identify transition states, which represent the highest energy point along a reaction pathway, and determining activation barriers that dictate reaction rates researchgate.netacs.orgsharif.eduumich.edu. Such analyses are vital for predicting the stability and reactivity of molecules under various chemical conditions.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. They track the motion of atoms and molecules over time, providing insights into conformational changes, diffusion, solvation, and intermolecular interactions.
Conformational Analysis and Dynamics
Conformational analysis involves exploring the various three-dimensional arrangements (conformations) a molecule can adopt and understanding their relative stabilities and interconversion pathways. While specific MD simulations detailing the conformational dynamics of this compound were not found in the provided literature, MD is a standard method for such investigations in organic chemistry wikipedia.orggtu.edu.trinflibnet.ac.in. Computational simulations of ester-containing formulations have been performed, suggesting that understanding molecular distribution and stability in complex mixtures is an area of active research acs.org. These simulations can reveal preferred molecular geometries and how they change dynamically.
Solvation and Intermolecular Interactions
Understanding how this compound interacts with its surrounding environment, such as solvents or other molecules in a formulation, is crucial for predicting its macroscopic properties. Computational methods, including MD simulations and quantum mechanical (QM) calculations, are employed to study these interactions gtu.edu.tracs.orgutwente.nlresearchgate.net. Studies on related compounds, such as methyl octanoate or sodium octanoate, using MD simulations have investigated micelle formation, solvation, and intermolecular forces in aqueous solutions utwente.nlacs.org. QM methods can provide detailed insights into specific interactions like hydrogen bonding or van der Waals forces, as demonstrated in studies of alcohols mdpi.com. Thermophysical properties, such as density and enthalpy of vaporization, listed for this compound nist.gov, are directly influenced by intermolecular forces and can serve as validation data for computational models of solvation and interaction energies. Result acs.org also points to computational analyses of ester formulations to understand molecular distribution, implying an investigation into intermolecular behaviors.
Structure-Reactivity Relationship Predictions
Structure-Reactivity Relationship (SRR) predictions aim to correlate a molecule's structural features with its chemical reactivity or physical properties. Computational chemistry plays a key role by providing the structural and electronic descriptors needed for these correlations. Computed properties, such as those listed in Section 7.1.1 (e.g., XLogP3, molecular weight), are foundational for developing Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) models gtu.edu.trnih.govnih.gov. These models can then predict the behavior or reactivity of this compound in various scenarios without direct experimentation. For instance, QSRR has been applied to predict kinetic data for related methyl esters nih.gov. Furthermore, computational analyses of ester formulations can help predict their functional performance by understanding the molecular characteristics and interactions involved acs.org.
Compound List:
this compound
Future Research Directions and Emerging Trends for Heptyl Octanoate
Development of Next-Generation Biocatalytic Systems
Biocatalysis, particularly using enzymes like lipases, offers a greener and more selective approach to ester synthesis compared to traditional chemical methods. Future research will focus on developing advanced biocatalytic systems for heptyl octanoate (B1194180) production and modification. This includes the engineering of enzymes with enhanced stability, activity, and specificity for longer alkyl chain esters, potentially leading to higher yields and reduced by-product formation. Immobilization techniques will also be refined to improve catalyst reusability and operational stability in various reaction media.
Potential Research Findings:
Data Table 8.1.1: Comparison of Biocatalytic Immobilization Strategies for Ester Synthesis
| Immobilization Strategy | Support Material | Typical Enzyme Activity Retention | Reusability Cycles | Potential Yield Improvement | Reference Trend |
|---|---|---|---|---|---|
| Physical Adsorption | Acrylic Resin (Lewatit) | 80-90% | 5-10 | Moderate | researchgate.net |
| Covalent Linking | Aldehyde-functionalized Matrix | 85-95% | 10-15 | High | researchgate.net |
| Encapsulation | Alginate/Chitosan Beads | 70-85% | 3-7 | Moderate | General |
| Nanoparticle Support | Magnetic Nanoparticles | 90-98% | 15-25+ | High | sielc.com (related) |
Exploration of Sustainable and Circular Economy Production Methods
The drive towards sustainability and a circular economy necessitates the development of production methods for this compound that minimize environmental impact and maximize resource utilization. Research will increasingly focus on utilizing renewable feedstocks, such as bio-based heptanol (B41253) and octanoic acid derived from agricultural waste or microbial fermentation. Green chemistry principles, including solvent-free reactions, energy-efficient processes, and waste valorization, will be central to these efforts.
Potential Research Findings:
Data Table 8.2.1: Sustainability Metrics Comparison for this compound Production Routes
| Production Route | Feedstock Source | Primary Catalyst Type | Solvent Usage | Estimated CO₂ Footprint (kg CO₂/kg product) | Energy Consumption (MJ/kg product) | Circularity Potential |
|---|---|---|---|---|---|---|
| Petrochemical | Fossil Fuels | Acid/Base | Organic | High | High | Low |
| Bio-based (Chemical) | Plant Oils/Biomass | Acid | Minimal/None | Medium | Medium | Medium |
| Bio-based (Biocatalytic) | Plant Oils/Biomass | Lipase (B570770) (Immobilized) | Minimal/None | Low | Low | High |
| Waste Valorization | Used Cooking Oil (UCO) | Magnetic Catalyst | Minimal/None | Very Low | Low | Very High |
Investigation of Undiscovered Reactivity Patterns and Novel Transformations
While this compound is primarily synthesized via esterification, its alkyl chains and ester functional group offer opportunities for novel chemical transformations. Future research could explore selective functionalization of the heptyl or octyl chains, such as oxidation, halogenation, or metathesis reactions, to create new derivatives with tailored properties. Investigating novel catalytic systems for ester cleavage or rearrangement could also yield valuable insights and new synthetic pathways.
Potential Research Findings:
Data Table 8.3.1: Potential Novel Transformations of this compound
| Transformation Type | Target Functional Group/Position | Potential Catalyst/Methodology | Expected Product Type | Potential Application Area |
|---|---|---|---|---|
| Selective C-H Oxidation | C-H bonds on alkyl chains | Transition Metal Catalysis | Hydroxy-heptyl octanoate | Specialty Solvents |
| Alkene Metathesis | Internal C=C bonds (if present) | Ruthenium-based catalysts | Shorter/Longer chain esters, Olefins | Polymer Precursors |
| Selective Hydrolysis | Ester bond | Engineered Esterases | Heptanol, Octanoic acid (controlled) | Controlled Release |
| Ester Aminolysis | Ester bond | Amine catalysts/Enzymes | Heptyl amide of octanoic acid | Surfactants, Polymers |
| Functionalization of α-Carbon | α-carbon to carbonyl | Specific Organocatalysts | α-functionalized this compound | Fine Chemicals |
Expansion into Novel Advanced Material Science Applications
The inherent properties of this compound, such as its lipophilicity and ester linkage, make it a candidate for incorporation into advanced materials. Future research will explore its use as a monomer or additive in polymers, coatings, lubricants, and biodegradable materials. For instance, it could be polymerized to form novel polyesters or incorporated into polymer matrices to modify properties like flexibility, thermal stability, or biodegradability.
Potential Research Findings:
Data Table 8.4.1: Potential Material Science Applications of this compound Derivatives
| Application Area | This compound Derivative/Form | Incorporated Property Enhancement | Target Material Type | Potential Benefit |
|---|---|---|---|---|
| Biodegradable Polymers | Polymerized this compound | Flexibility, Hydrophobicity | Polyesters, Polyamides | Sustainable packaging, biomedical implants |
| Lubricants | Functionalized this compound | Thermal Stability, Biodegradability | Synthetic Lubricants | Extended service life, reduced environmental impact |
| Coatings & Adhesives | This compound as Additive | Plasticization, Film formation | Acrylics, Polyurethanes | Improved flexibility, reduced VOCs |
| Surfactants | Modified this compound | Emulsification, Surface tension | Non-ionic/Anionic Surfactants | Biodegradable detergents, personal care products |
| Specialty Fluids | This compound Derivatives | Viscosity, Lubricity | Hydraulic Fluids, Heat Transfer | Enhanced performance under extreme conditions |
Integration of Advanced Analytical Techniques for Real-Time Monitoring
The precise control and optimization of synthesis and application processes for this compound will increasingly rely on advanced analytical techniques. Integration of Process Analytical Technology (PAT) tools, such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and online gas chromatography-mass spectrometry (GC-MS), will enable real-time monitoring of reaction kinetics, intermediate formation, and product purity. This will facilitate immediate process adjustments, leading to improved efficiency and consistent product quality.
Potential Research Findings:
Data Table 8.5.1: Advanced Analytical Techniques for this compound Process Monitoring
| Technique | Primary Application for this compound | What is Monitored? | Advantages | Limitations |
|---|---|---|---|---|
| In-situ FTIR/Raman | Synthesis monitoring | Reactant/Product concentrations, reaction kinetics | Real-time, non-destructive, direct measurement | Sensitivity to water, spectral overlap |
| Online Gas Chromatography (GC) | Purity analysis, Reaction completion | Volatile components, product purity | High resolution, quantitative analysis | Requires sample preparation/transfer, thermal limits |
| Mass Spectrometry (MS) | Impurity identification, Structure | Molecular weight, fragmentation patterns | High sensitivity, definitive identification | Can be complex to interpret, requires separation |
| Nuclear Magnetic Resonance (NMR) | Structure confirmation, Purity | Molecular structure, quantitative purity | Definitive structural information | Lower sensitivity, requires sample isolation |
| Process Mass Spectrometry (PMS) | Real-time process stream analysis | Compositional changes, by-product formation | Fast, continuous monitoring | Limited structural detail, calibration required |
Predictive Modeling and Artificial Intelligence in this compound Research
The application of predictive modeling and artificial intelligence (AI), including machine learning (ML), holds significant promise for accelerating research and development related to this compound. AI can be employed to predict reaction outcomes, optimize synthesis conditions, screen potential catalysts, and forecast material properties. This data-driven approach can significantly reduce the experimental workload and identify promising avenues for investigation that might otherwise be overlooked.
Potential Research Findings:
Data Table 8.6.1: AI/ML Applications in this compound Research
| AI/ML Application Area | Specific Task | Model Type Examples | Expected Outcome/Metric | Data Requirements |
|---|---|---|---|---|
| Synthesis Prediction | Predicting yield/purity of this compound | Neural Networks, Random Forests, Gaussian Processes | High R² (>0.95), Low RMSE (<5%) | Experimental data (parameters, yields, purities) |
| Catalyst Discovery | Identifying optimal catalysts for esterification | Graph Neural Networks, Genetic Algorithms | Predicted activity/selectivity, reduced screening time | Catalyst structures, reaction conditions, performance |
| Material Property Prediction | Forecasting performance of polymers with this compound | QSPR models, Support Vector Regression | Accurate prediction of Tg, tensile strength, biodegradability | Molecular descriptors, material composition, properties |
| Process Optimization | Optimizing reaction conditions for cost/efficiency | Bayesian Optimization, Reinforcement Learning | Reduced energy consumption, increased throughput | Process simulation data, experimental feedback |
| Reaction Pathway Discovery | Identifying novel transformations of this compound | Reinforcement Learning, Generative Models | Novel reaction pathways, efficient synthetic routes | Known reaction data, chemical databases |
Compound List
Q & A
Basic: What analytical methods are recommended for quantifying heptyl octanoate in complex biological matrices?
Answer: Gas chromatography-mass spectrometry (GC-MS) with derivatization is the gold standard for quantifying this compound. Derivatization using isobutyl esters enhances sensitivity compared to methyl esters, as demonstrated by improved lower limits of quantification (LLOQ: 0.43 μM for isobutyl vs. ~8.6 μM for methyl esters) and reduced baseline interference . Key mass fragments (e.g., m/z 127.1 for octanoate) should be prioritized for selective ion monitoring (SIM) to avoid spectral overlaps. Calibration curves must account for matrix effects by spiking internal standards (e.g., isotopically labeled analogs) into blank matrices .
Basic: How can researchers ensure reproducibility in synthesizing this compound?
Answer: Synthesis protocols should include:
- Catalyst optimization : Acid-catalyzed esterification (e.g., sulfuric acid) under reflux, with molar ratios of heptanol to octanoic acid at 1.2:1 to drive equilibrium .
- Purity validation : NMR (¹H, ¹³C) for structural confirmation and GC-FID for purity assessment (>98%).
- Documentation : Full experimental details (reagent grades, reaction times, temperatures) must be provided in supplementary materials to enable replication .
Advanced: How can conflicting data on this compound’s metabolic stability be resolved?
Answer: Contradictions often arise from:
- Matrix variability : Tissue-specific esterase activity (e.g., adipose vs. hepatic) may alter hydrolysis rates. Use ex vivo models with homogenized tissues and controlled pH/temperature .
- Isotope tracing : Employ ¹³C-labeled this compound to differentiate between ester hydrolysis and de novo fatty acid re-incorporation, which can inflate TG-bound isotope recovery .
- Statistical rigor : Apply mixed-effects models to account for inter-sample variability and confirm significance thresholds (α < 0.01) .
Advanced: What experimental designs are optimal for studying this compound’s enzyme interactions?
Answer:
- Kinetic assays : Use stopped-flow spectroscopy to measure esterase-mediated hydrolysis rates (Vmax, Km) under pseudo-first-order conditions .
- Inhibitor screening : Co-incubate with serine hydrolase inhibitors (e.g., PMSF) to identify enzyme families involved.
- Structural studies : Pair mutagenesis (e.g., altering esterase active sites) with molecular docking simulations to map binding affinities .
Basic: How should researchers address stability issues in this compound storage?
Answer:
- Temperature : Store at −80°C under argon to prevent autoxidation.
- Solvent choice : Dissolve in chloroform (not methanol) to avoid transesterification.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic GC-MS analysis to quantify degradation products .
Advanced: What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?
Answer:
- Non-linear regression : Fit data to Hill or log-logistic models (e.g., EC50 estimation) using tools like R’s drc package.
- Uncertainty quantification : Report 95% confidence intervals and apply bootstrapping for small sample sizes (n < 10) .
- Multiplicity correction : Use Benjamini-Hochberg adjustments for high-throughput toxicity endpoints .
Basic: What metadata standards are critical for publishing this compound datasets?
Answer: Follow FAIR principles:
- Machine-readable formats : Deposit raw GC-MS spectra in repositories (e.g., Metabolights) as .mzML files.
- Contextual metadata : Include instrument parameters (column type, ionization mode), sample prep protocols, and QC metrics (RSD < 15%) .
Advanced: How can isotopic labeling resolve ambiguities in this compound’s metabolic fate?
Answer:
- Dual-labeling : Synthesize this compound with ¹³C on the octanoyl chain and ²H on the heptyl group to track independent pathways .
- NMR integration : Combine ¹³C-NMR with LC-MS/MS to distinguish between β-oxidation products and intact ester excretion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
